4-(Piperazin-1-yl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(piperazin-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both piperazine and dihydropyridinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(piperazin-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or dihydropyridinone rings .
Scientific Research Applications
4-(piperazin-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(piperazin-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and dihydropyridinone analogs. Examples include:
Norfloxacin-thiazolidinedione hybrids: These compounds have been studied for their antimicrobial activity.
Substituted N-phenylpyrazine-2-carboxamides: These compounds have shown anti-tubercular activity.
Uniqueness
4-(piperazin-1-yl)-1,2-dihydropyridin-2-one is unique due to its specific combination of piperazine and dihydropyridinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-piperazin-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13N3O/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13) |
InChI Key |
DUBVXODCQGCVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.